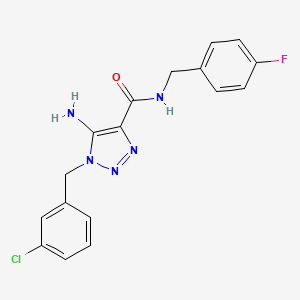

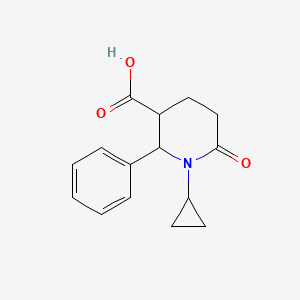

![molecular formula C15H22N2O3 B2616931 2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide CAS No. 866150-01-8](/img/structure/B2616931.png)

2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide (2-DMPMPA) is a synthetic molecule that has been studied for its potential applications in scientific research. It is a member of the morpholine family, which are compounds that contain a nitrogen-oxygen heterocyclic ring and have been used in many areas of research, including pharmacology, biochemistry, and molecular biology. 2-DMPMPA has been studied for its potential to act as a substrate for enzymes, a ligand for receptors, and an inhibitor of certain biochemical pathways.

Applications De Recherche Scientifique

Antifungal and Antimicrobial Applications

- Broad-spectrum antifungal agents : 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as fungicidal agents against Candida species, with optimization leading to compounds demonstrating broad antifungal activity against various fungi, including molds and dermatophytes. These compounds have shown promising in vitro antifungal activity and in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).

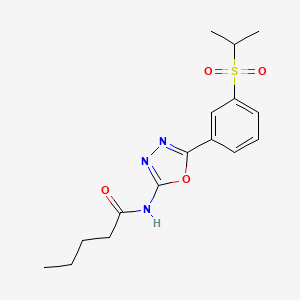

- Antimicrobial and hemolytic activity : A new series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides have been prepared and evaluated for antimicrobial and hemolytic activities. Some of these compounds exhibited significant activity against selected microbial species, offering insights into their potential as antimicrobial agents (Gul et al., 2017).

Pharmaceutical and Medicinal Chemistry

- Synthesis and evaluation of analgesic and anti-inflammatory candidates : New analogs of paracetamol, with modifications including dimethyl and ethyl substitutions in the phenyl moiety and sulfonamide modified by inserting morpholine, were synthesized. These compounds, particularly when conjugated with ibuprofen, exhibited higher analgesic and anti-inflammatory effects compared to acetaminophen alone, suggesting potential therapeutic applications (Ahmadi et al., 2014).

Structural and Chemical Properties

- Structural aspects of salt and inclusion compounds : Research on amide-containing isoquinoline derivatives, including interactions with mineral acids and gel formation, contributes to understanding the structural properties of these compounds and their potential applications in material science and pharmaceutical chemistry (Karmakar et al., 2007).

Bioactive Compounds and Metabolites

- Nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides : The study on incubation of various microorganisms with microbial degradation products of 2-benzoxazolinone (BOA) led to the identification of nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, opening new pathways for understanding phytotoxic metabolites and their applications in agricultural chemistry (Girel et al., 2022).

Propriétés

IUPAC Name |

2-[2,5-dimethyl-4-(morpholin-4-ylmethyl)phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-11-8-14(20-10-15(16)18)12(2)7-13(11)9-17-3-5-19-6-4-17/h7-8H,3-6,9-10H2,1-2H3,(H2,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNKTGBEOOEPDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OCC(=O)N)C)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2616848.png)

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromofuran-2-carboxamide](/img/structure/B2616856.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)prop-2-en-1-one](/img/structure/B2616861.png)